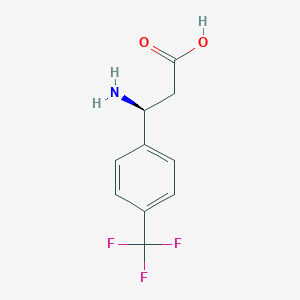

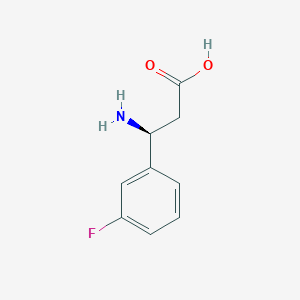

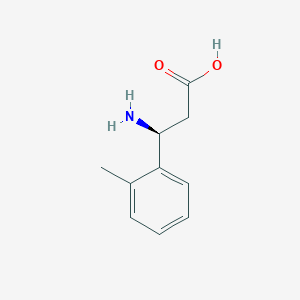

(S)-3-氨基-3-(4-(三氟甲基)苯基)丙酸

描述

Synthesis Analysis

The synthesis of trifluoromethyl-containing compounds is a topic of ongoing research. A number of cyclocondensation reactions for the synthesis of trifluoromethyl derivatives have been reported . The most commonly used trifluoromethyl-containing building blocks are ethyl 2,2,2-trifluoroacetate, 2,2,2-trifluoroacetyl chloride, ethyl 4,4,4-trifluoro-3-oxobutanoate, and ()-4-ethoxy-E 1,1,1-trifluorobut-3-en-2-one .Chemical Reactions Analysis

Trifluoromethylphenylboronic acid can be used as a reactant in various reactions, including site-selective Suzuki-Miyaura cross-coupling reactions, palladium-catalyzed direct arylation reactions, and more . Protodeboronation of pinacol boronic esters is also a significant reaction .科学研究应用

Antifungal and Antimicrobial Applications

(S)-3-amino-3-(4-(trifluoromethyl)phenyl)propanoic acid has been studied for its potential as an antifungal agent. Research indicates that derivatives of this compound, such as salicylanilide esters with 4-(trifluoromethyl)benzoic acid, have shown in vitro activity against various fungal strains . This suggests its utility in developing new antimicrobial agents that could be effective against a range of pathogenic fungi.

Kinetic Resolution in Organic Synthesis

The compound has been utilized in the kinetic resolution of enantiomers, a process important for producing enantiomerically pure substances in organic chemistry. For instance, lipase-catalyzed transesterification in organic solvents has been employed for the kinetic resolution of similar trifluoromethylphenyl compounds . This application is crucial in the synthesis of biologically active compounds where chirality is a key factor.

Drug Development and Medicinal Chemistry

Trifluoromethyl groups, such as those found in (S)-3-amino-3-(4-(trifluoromethyl)phenyl)propanoic acid, are prevalent in pharmaceuticals due to their ability to enhance the biological activity of drugs. They have been incorporated into FDA-approved drugs, playing a role in therapies for various diseases and disorders . The compound’s derivatives could potentially serve as building blocks in drug discovery.

Material Science Applications

In material science, the structural analysis of compounds containing trifluoromethyl groups has been significant. Such compounds have been subject to Hirshfeld surface-analysis and interaction-energies calculations, which are essential for understanding molecular interactions and properties in solid-state materials .

Biotechnological Role

The compound’s derivatives act as chemical intermediates in biotechnology research and development. They serve as building blocks for synthesizing various organic compounds, which can be pivotal in creating new biotechnological applications .

Environmental Science Impact

Compounds with trifluoromethyl groups are of interest in environmental science due to their unique chemical properties. The incorporation of fluorine in organic molecules can lead to applications in catalysis and the development of environmentally friendly processes .

作用机制

Target of Action

It is known to be a derivative of phenylalanine , an essential amino acid that plays a crucial role in protein synthesis.

Mode of Action

As a derivative of phenylalanine, it may influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevention of exercise-induced muscle damage .

Biochemical Pathways

Phenylalanine is a precursor for tyrosine, the monoamine neurotransmitters dopamine, norepinephrine (noradrenaline), and epinephrine (adrenaline), and the skin pigment melanin .

Pharmacokinetics

As a derivative of phenylalanine, it is expected to be absorbed and distributed in the body following ingestion, metabolized primarily in the liver, and excreted via the kidneys .

Action Environment

Factors such as temperature, ph, and the presence of other substances could potentially affect its stability and efficacy .

属性

IUPAC Name |

(3S)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO2/c11-10(12,13)7-3-1-6(2-4-7)8(14)5-9(15)16/h1-4,8H,5,14H2,(H,15,16)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABDRZHVLIRZFQO-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CC(=O)O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H](CC(=O)O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80363266 | |

| Record name | (3S)-3-Amino-3-[4-(trifluoromethyl)phenyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid | |

CAS RN |

790203-84-8 | |

| Record name | (3S)-3-Amino-3-[4-(trifluoromethyl)phenyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 790203-84-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B112948.png)

![2-Amino-2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetic acid](/img/structure/B112951.png)

![3-Methylimidazo[1,2-a]pyridin-5-amine](/img/structure/B112966.png)